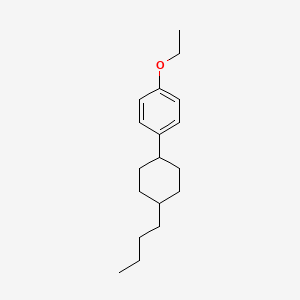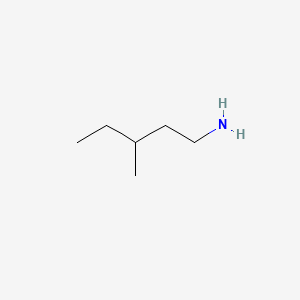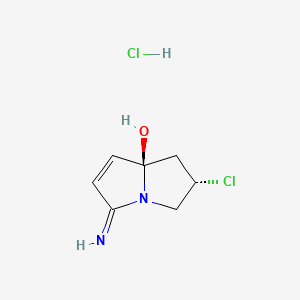![molecular formula C15H22N2 B1608529 3-Phenyl-3,9-diazaspiro[5.5]undecane CAS No. 959490-93-8](/img/structure/B1608529.png)
3-Phenyl-3,9-diazaspiro[5.5]undecane
Vue d'ensemble
Description
3-Phenyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro undecane and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3,9-diazaspiro[5.5]undecane typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization under basic or acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of phenyl halides and a base to facilitate the substitution.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to maximize yield and minimize by-products.
Continuous Flow Synthesis: This method can be employed to enhance the efficiency and scalability of the production process. Continuous flow reactors allow for better control over reaction parameters and can lead to higher yields and purities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the diazaspiro core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities.
Applications De Recherche Scientifique
3-Phenyl-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as γ-aminobutyric acid type A receptors, where it acts as an antagonist.
Industrial Applications: It is explored for its potential use in the synthesis of complex organic molecules and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-Phenyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets:
γ-Aminobutyric Acid Type A Receptors: The compound acts as an antagonist, binding to the receptor and inhibiting its activity.
Immunomodulatory Effects: It has been shown to modulate immune responses by affecting T cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Lacks the phenyl group but shares the spirocyclic core.
1,3-Dioxane and 1,3-Dithiane Derivatives: These compounds have similar spirocyclic structures but different heteroatoms in the ring.
Uniqueness
3-Phenyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the phenyl group, which enhances its biological activity and potential as a drug candidate. The phenyl group can interact with various biological targets, providing a broader range of applications compared to its non-phenylated counterparts.
Propriétés
IUPAC Name |
3-phenyl-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-14(5-3-1)17-12-8-15(9-13-17)6-10-16-11-7-15/h1-5,16H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSLUHSUGLVNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390503 | |
| Record name | 3-phenyl-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959490-93-8 | |
| Record name | 3-phenyl-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B1608458.png)


![4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1608462.png)



